The compound (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, with the CAS number 2165947-34-0, is a synthetic amino acid derivative. This compound is characterized by a tert-butoxycarbonyl protecting group attached to an amino group and a 1-methyl-1H-pyrazol-4-yl moiety linked to the acetic acid backbone. It has garnered attention in pharmaceutical research due to its potential applications in drug development and synthesis.
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid falls under the category of amino acids and amino acid derivatives. It is classified as an organic compound due to its carbon-containing structure and exhibits properties typical of both amino acids and pyrazole derivatives.
The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid typically involves several steps that may include the protection of the amino group, formation of the pyrazole ring, and subsequent coupling reactions.
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions typical for amino acids and their derivatives:
Reactions are typically conducted under controlled conditions, often requiring specific solvents (e.g., dimethylformamide or dichloromethane) and catalysts (e.g., N,N'-dicyclohexylcarbodiimide for coupling reactions).
The mechanism of action for (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid primarily relates to its role as a building block in peptide synthesis. Upon deprotection, the free amino group can engage in nucleophilic attack on activated carboxylic acids, facilitating peptide bond formation.
This process is crucial in drug design where specific peptides are synthesized for therapeutic applications. The efficiency of these reactions often depends on factors such as sterics and electronics influenced by substituents on both the amino acid and the partner molecule.
The physical state of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is typically a solid at room temperature. It has a high purity level (>97%) when obtained from commercial sources .
Key chemical properties include:
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:
The stereoselective construction of the (2R)-configured α-carbon represents the fundamental synthetic challenge for this target molecule. Two predominant strategies have emerged for achieving high enantiomeric excess in its synthesis: chiral auxiliary-mediated approaches and asymmetric hydrogenation techniques. The chiral auxiliary method typically employs Evans oxazolidinones or Oppolzer's sultams to direct the stereochemical outcome during the key carbon-carbon bond-forming step attaching the pyrazole moiety. These auxiliaries enable diastereoselective alkylation of glycine equivalents, followed by auxiliary removal to unveil the enantiomerically enriched α-amino acid [1] [3].
Alternatively, asymmetric hydrogenation of dehydroamino acid precursors offers a catalytic approach to the (2R)-stereocenter. This strategy involves preparing enamide substrates bearing the 1-methyl-1H-pyrazol-4-yl group, followed by hydrogenation using chiral rhodium or ruthenium catalysts with phosphine ligands such as DuPhos or BINAP. The catalytic cycle facilitates hydrogen delivery exclusively from the re face of the prochiral enamide, yielding the desired (R)-configuration with enantiomeric excesses typically exceeding 95% under optimized conditions. The distinct advantage of this methodology lies in its atom economy and avoidance of stoichiometric chiral reagents [3].
Table 1: Comparative Analysis of Synthetic Approaches for (2R)-Boc-Amino-Pyrazole Acetic Acid
Synthetic Method | Key Steps | Yield (%) | ee (%) | Key Advantages |
---|---|---|---|---|
Chiral Auxiliary Route | Alkylation, Hydrolysis, Boc Protection | 65-78 | >98 | Predictable stereocontrol, Scalability |
Asymmetric Hydrogenation | Enamide Synthesis, Catalytic Hydrogenation | 70-85 | 95-99 | Catalytic, Atom economy |
Enzymatic Resolution | Kinetic Resolution of Racemate | 45-50* | >99 | High enantiopurity, Mild conditions |
*Theoretical maximum yield for resolution is 50%
The CAS registry number 2165947-34-0 specifically identifies the (2R)-enantiomer, distinguishing it from its (2S)-counterpart (CAS 2165612-79-1) [8] [10]. This enantiomeric differentiation is crucial for applications requiring precise stereochemical control, particularly in pharmaceutical contexts where the two enantiomers may exhibit dramatically different biological activities. Chiral HPLC analysis using stationary phases such as Chiralpak AD-H or OD-H reliably distinguishes the enantiomers and confirms enantiomeric purity, essential for quality control in synthesis [3].
The Boc protecting group serves multiple critical functions in the synthesis and handling of this sensitive α-amino acid derivative. Its introduction typically employs di-tert-butyl dicarbonate (Boc₂O) in biphasic solvent systems (water/dioxane or water/THF) under mildly basic conditions (pH 9-10) maintained with sodium carbonate or sodium hydroxide. The Boc group effectively masks the nucleophilic amino functionality during subsequent synthetic steps, particularly during coupling reactions to incorporate the molecule into more complex peptide-like structures or heterocyclic assemblies [3] [4].
Cleavage of the Boc group represents a crucial manipulation in the final stages of synthetic sequences. This deprotection is efficiently accomplished using acidic conditions, typically trifluoroacetic acid (TFA) in dichloromethane (20-50% v/v) at 0-25°C for 1-2 hours. The reaction proceeds via tert-butyl cation formation, generating the volatile isobutylene byproduct and carbon dioxide, facilitating reaction monitoring and workup. The Boc group's orthogonality to base-labile protecting groups (e.g., Fmoc) and acid-stable protecting groups (e.g., Cbz) enables sophisticated protection schemes in multi-step syntheses [4].
The steric bulk of the tert-butoxycarbonyl moiety significantly influences the conformational behavior of the molecule, restricting rotation around the C-N bond and potentially directing the approach of reagents in stereoselective transformations. This conformational control has been exploited in diastereoselective reactions where the Boc-protected amino acid serves as a chiral building block. Furthermore, the Boc group enhances the compound's crystallinity compared to its unprotected counterpart, facilitating purification through recrystallization techniques [3].
The 1-methyl-1H-pyrazol-4-yl heterocycle constitutes a pharmaceutically privileged structure with demonstrated biological relevance. Its incorporation into the α-amino acid framework necessitates specialized synthetic methodologies. Two principal strategies dominate: (1) direct functionalization of preformed pyrazole rings and (2) de novo construction of the heterocycle from acyclic precursors bearing the amino acid functionality.
The direct functionalization approach typically employs 4-halo-1-methylpyrazoles (especially 4-iodo-1-methylpyrazole) as electrophilic coupling partners in transition metal-catalyzed reactions. Palladium-catalyzed α-arylation of the Boc-protected glycine equivalent tert-butyl (diphenylmethylene)glycinate with 4-iodo-1-methylpyrazole provides efficient access to the desired carbon skeleton. This reaction proceeds optimally using catalysts such as Pd₂(dba)₃ with sterically demanding phosphine ligands (e.g., XPhos or RuPhos) in toluene at elevated temperatures (80-110°C), yielding the alkylation product after hydrolysis of the Schiff base [6].
Alternatively, de novo pyrazole synthesis offers complementary advantages. The most efficient route involves [3+2] cycloaddition strategies employing dimethyl acetylenedicarboxylate and monosubstituted hydrazines, followed by regioselective N-methylation. Alternatively, condensation of hydrazines with 1,3-dicarbonyl compounds provides access to diversely substituted pyrazole systems. These methods enable the introduction of specific isotopic labels or structural modifications at positions inaccessible through direct functionalization approaches [6] [9].
The electron-rich nature of the 1-methyl-1H-pyrazol-4-yl group significantly influences the physicochemical properties of the target molecule, including its acidity (predicted pKa ≈ 3.38), lipophilicity, and hydrogen-bonding capacity. The heterocycle's metabolic stability compared to phenyl analogs makes it particularly valuable in drug design. Furthermore, the nitrogen atoms serve as potential metal coordination sites, enabling applications in catalyst design and materials science [3] [6].
Catalytic asymmetric methodologies represent the most atom-economical and sustainable strategies for constructing the chiral (R)-configured α-carbon center. Chiral phosphoric acid (CPA) catalysts have demonstrated remarkable efficiency in the enantioselective alkylation and amidation of glycine derivatives to afford the target compound with high stereoselectivity. These organocatalysts operate through a bifunctional activation mechanism: the acidic proton activates electrophiles (e.g., imines or carbonyls), while the basic phosphoryl oxygen interacts with nucleophiles, creating a well-defined chiral environment for stereodifferentiation [7].
Two distinct CPA structural classes have shown particular efficacy: peptide-embedded phosphothreonine-derived catalysts and BINOL-based C₂-symmetric catalysts. Phosphothreonine-derived catalysts, featuring β-turn-inducing residues such as D-proline and α-aminoisobutyric acid (Aib), typically reinforce the inherent stereochemical preference of the substrate, yielding the (R)-enantiomer with diastereomeric ratios (dr) exceeding 94:6 under optimized conditions (0.04 M in acetonitrile at 4°C) [7].
Conversely, BINOL-derived N-triflyl phosphoramides exhibit complementary stereodivergence. Specifically, (S)-TRIP catalysts effectively invert the inherent stereochemical preference, enabling access to the (R)-enantiomer with exceptional selectivity (dr up to 92:8). This stereodivergent capability provides synthetic flexibility for accessing either enantiomer from identical starting materials by judicious catalyst selection. Computational studies suggest that the bulky 3,3'-substituents on the binaphthyl scaffold create a confined chiral pocket that precisely controls the orientation of the reacting species [7].
Table 2: Catalytic Systems for Asymmetric Synthesis of the (2R)-Enantiomer
Catalyst Class | Representative Structure | Temperature | Solvent | dr (R:S) | Key Features |
---|---|---|---|---|---|
Phosphothreonine-Derived CPA | H-DPro-Aib-Dap(COCF₃)-Thr(OPO₃H₂)-OH | 4°C | CH₃CN | 94:6 | Peptide backbone enables H-bonding networks |
BINOL-Derived N-Triflyl CPA | (S)-3,5-(CF₃)₂C₆H₃-BINOL-PO₂-NHTf | 25°C | Toluene | 8:92* | Confined chiral pocket inverts stereoselectivity |
Metal-Phosphine Complexes | Rh-(R,R)-Et-DuPhos | 50 psi H₂ | MeOH | 98:2 | High turnover, Industrial scalability |
*Reports diastereomeric ratio favoring the S-enantiomer with (S)-BINOL catalyst, demonstrating stereodivergence
The catalytic cycle commences with substrate protonation by the chiral Brønsted acid, generating a chiral ion pair. The nucleophile (e.g., pyrazolyl anion) then attacks the electrophilic component (e.g., Boc-imine) within the chiral environment, with the catalyst's architecture dictating the prochiral face selectivity. Catalyst turnover is facilitated by molecular sieves (3Å) or phenyl isocyanate, which sequester the liberated dialkylamine byproduct through irreversible urea formation. This mechanistic insight has guided optimization of reaction conditions, including solvent selection, concentration, and temperature, to maximize both yield and stereoselectivity [7].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0